molecular formula C11H12O2 B13332146 3-(3,4-Dimethylphenyl)-3-oxopropanal

3-(3,4-Dimethylphenyl)-3-oxopropanal

Cat. No.: B13332146
M. Wt: 176.21 g/mol
InChI Key: PCYWTUAIDXXYFH-UHFFFAOYSA-N
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Description

Significance of β-Keto Aldehydes as Versatile Intermediates in Chemical Research

The utility of β-keto aldehydes as versatile intermediates in chemical research stems from the dual reactivity imparted by their two carbonyl groups. They can participate in a variety of chemical reactions, serving as precursors for the synthesis of more complex molecules. The presence of both a ketone and an aldehyde allows for selective reactions, making them valuable in the construction of diverse molecular frameworks.

These compounds are pivotal in carbon-carbon bond-forming reactions, which are fundamental to organic synthesis. Their ability to act as both nucleophiles (after deprotonation to form an enolate) and electrophiles makes them key components in reactions like aldol (B89426) and Claisen condensations. This reactivity facilitates the construction of larger and more intricate molecular architectures, which is essential for the development of new pharmaceuticals and other functional organic materials. The adaptability of β-keto aldehydes allows them to be transformed into a wide range of other functional groups, further expanding their synthetic utility.

The Role of the Dimethylphenyl Moiety in Modulating Molecular Properties and Reactivity

The electronic effects of substituents on a phenyl ring can alter the rates and outcomes of chemical reactions. The methyl groups, through inductive and hyperconjugation effects, increase the electron density of the aromatic ring. This can impact the reactivity of the ketone's carbonyl group, potentially influencing its susceptibility to nucleophilic attack. Furthermore, the steric bulk of the dimethylphenyl group can introduce steric hindrance, which may direct the regioselectivity of certain reactions. In the context of developing bioactive molecules, the lipophilicity imparted by the dimethylphenyl moiety can be a critical factor in modulating a compound's ability to cross biological membranes.

Overview of Key Structural Features of 3-(3,4-Dimethylphenyl)-3-oxopropanal

This compound is a β-keto aldehyde that possesses a propanal backbone. A ketone functional group is located at the C-3 position, and attached to this carbonyl carbon is a 3,4-dimethylphenyl group. The aldehyde group is at the C-1 position. This arrangement of functional groups suggests a molecule with multiple reactive sites, prone to tautomerization between the keto and enol forms.

PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Key Functional Groups Aldehyde, Ketone, Aromatic Ring
Structural Isomerism Possesses keto-enol tautomers

Scope of Academic Inquiry Pertaining to this compound

While specific research on this compound is not extensively documented, the scope of academic inquiry can be inferred from studies on analogous compounds. Research into similar aryl-3-oxopropanals has focused on their potential as precursors in the synthesis of heterocyclic compounds and their evaluation for biological activities.

For instance, derivatives of 3-(halophenyl)-3-oxopropanal have been synthesized and investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that this compound could be a valuable starting material for the development of novel antibacterial agents. Furthermore, the inherent reactivity of the β-keto aldehyde functionality makes it an ideal candidate for multicomponent reactions to build complex molecular scaffolds, a significant area of interest in modern organic synthesis and medicinal chemistry. The compound could also be utilized in the synthesis of various dyes and functional materials, where the aromatic and carbonyl groups can be chemically modified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-3-oxopropanal

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,6-7H,5H2,1-2H3

InChI Key

PCYWTUAIDXXYFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC=O)C

Origin of Product

United States

Synthetic Methodologies for 3 3,4 Dimethylphenyl 3 Oxopropanal

Direct Synthetic Routes to 3-(3,4-Dimethylphenyl)-3-oxopropanal

Direct synthetic strategies aim to construct the β-keto aldehyde functionality in a minimal number of steps, often by introducing a formyl group or its equivalent to a suitable precursor.

Exploration of Alkylation and Acylation Strategies at the α-Carbon

The synthesis of β-dicarbonyl compounds can be achieved by targeting the α-carbon of a ketone. The core of this strategy involves the generation of an enolate from a ketone, which then acts as a nucleophile. For the synthesis of this compound, the starting ketone is 3',4'-dimethylacetophenone (B146666).

The process begins with the deprotonation of the α-carbon of 3',4'-dimethylacetophenone using a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a reactive enolate intermediate. This enolate can then, in principle, be reacted with a formylating agent. However, direct acylation with a formyl halide is impractical. Instead, reagents like ethyl formate (B1220265) are used in a Claisen condensation reaction. This approach is more accurately categorized as a directed formylation, as discussed in the next section. While general alkylation is a cornerstone of organic synthesis, achieving a controlled mono-alkylation at the α-position to introduce a single, oxygenated carbon atom requires specific formylation strategies rather than standard alkylation with alkyl halides. researchgate.net

Directed Formylation Approaches for β-Keto Aldehydes

Directed formylation is one of the most common and effective methods for synthesizing β-keto aldehydes. This approach involves the reaction of a ketone with a one-carbon electrophile that serves as a source for the aldehyde group.

A primary method is the Claisen condensation of 3',4'-dimethylacetophenone with an alkyl formate, such as ethyl formate (HCOOEt), in the presence of a strong base like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe). The base deprotonates the ketone at the α-carbon to form an enolate, which then attacks the carbonyl carbon of the ethyl formate. Subsequent elimination of the ethoxide group and acidic workup yields the target β-keto aldehyde, this compound. The product exists in equilibrium with its more stable enol tautomer.

Another powerful formylating agent is N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) . The reaction of methyl ketones with DMFDMA is a well-established method for producing enaminones. nih.govresearchgate.net In this case, 3',4'-dimethylacetophenone reacts with DMFDMA, typically with heating, to form an intermediate enaminone, 1-(3,4-dimethylphenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate can then be hydrolyzed under acidic conditions to yield this compound.

Method Starting Material Reagents Key Intermediate Product
Claisen Condensation3',4'-Dimethylacetophenone1. NaOEt, Ethyl Formate 2. H₃O⁺Sodium enolate of productThis compound
DMFDMA Formylation3',4'-Dimethylacetophenone1. DMFDMA, Heat 2. H₃O⁺EnaminoneThis compound

Synthesis via Functionalization of 3,4-Dimethylphenyl Precursors

An alternative to modifying an existing ketone involves building the molecule from simpler 3,4-dimethylphenyl precursors. One such approach starts with a Grignard reagent derived from a halogenated xylene.

For instance, 4-bromo-o-xylene (B1216868) can be reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form (3,4-dimethylphenyl)magnesium bromide. google.com This Grignard reagent can then be used in various ways to construct the target molecule. A plausible, though multi-step, route would involve acylation with a protected malonaldehyde equivalent or a related three-carbon synthon.

A more direct, though challenging, approach involves the reaction of 3,4-dimethylbenzoyl chloride with a specific organometallic reagent that can deliver the required two-carbon aldehyde fragment. For example, reaction with the Grignard reagent of a protected bromoacetaldehyde, followed by deprotection, could yield the final product. These methods offer flexibility but often involve more steps and require careful control of reaction conditions compared to directed formylation.

Indirect Synthesis and Precursor Chemistry

Indirect methods involve the synthesis of a stable precursor molecule which is then converted to the target β-keto aldehyde in a subsequent step. This approach is often preferred when the target aldehyde is unstable or prone to self-condensation.

Preparation from β-Keto Esters and Subsequent Conversion to Aldehyde Derivatives

A robust indirect route proceeds through a β-keto ester intermediate. The synthesis involves two main stages: the formation of the β-keto ester followed by its selective transformation into the β-keto aldehyde.

Stage 1: Synthesis of the β-Keto Ester The relevant precursor is ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate. This can be synthesized via a Claisen condensation between 3',4'-dimethylacetophenone and diethyl carbonate, using a strong base like sodium hydride (NaH) or sodium ethoxide. The enolate of the acetophenone (B1666503) attacks the diethyl carbonate, leading to the formation of the β-keto ester.

Stage 2: Conversion to the Aldehyde The conversion of the β-keto ester to the aldehyde requires the selective reduction of the ester group without affecting the ketone.

Reduction-Oxidation Sequence: A common method is to first reduce the ester to a primary alcohol. This can be challenging to do selectively. However, one approach involves converting the β-keto ester to its enol ether or a similar derivative to protect the ketone, followed by reduction of the ester with a reagent like lithium aluminum hydride (LiAlH₄). The resulting alcohol is then re-oxidized to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). libretexts.org

Direct Reduction: A more direct approach involves the partial reduction of the ester using a sterically hindered reducing agent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is often used for this purpose. Careful control of stoichiometry and temperature is crucial to stop the reduction at the aldehyde stage and prevent over-reduction to the alcohol.

Step Reaction Type Starting Material Reagents Product
1Claisen Condensation3',4'-DimethylacetophenoneNaH, Diethyl CarbonateEthyl 3-(3,4-dimethylphenyl)-3-oxopropanoate
2Partial ReductionEthyl 3-(3,4-dimethylphenyl)-3-oxopropanoateDIBAL-H, Low TempThis compound

Utilization of Enaminones and Hydrazones in Multi-Step Synthetic Sequences

Enaminones and hydrazones serve as versatile and stable intermediates that can be readily converted into the target β-keto aldehyde.

Enaminones as Precursors As mentioned in section 2.1.2, enaminones are excellent precursors for β-keto aldehydes. The reaction of 3',4'-dimethylacetophenone with an amide acetal like N,N-dimethylformamide dimethyl acetal (DMFDMA) yields a stable crystalline enaminone, (E)-1-(3,4-dimethylphenyl)-3-(dimethylamino)prop-2-en-1-one. nih.gov This intermediate is purified and then subjected to mild acidic hydrolysis, which cleaves the enamine C-N bond to reveal the aldehyde functionality, yielding this compound. This two-step sequence is often high-yielding and provides a reliable method for accessing the target compound.

Hydrazones as Intermediates Hydrazones can be employed as protecting groups or as part of a larger synthetic strategy. For example, a β-keto ester can be reacted with a diazonium salt in a Japp-Klingemann reaction to form a hydrazone. Subsequent manipulation of the ester group and final hydrolysis of the hydrazone moiety can release the aldehyde. More directly, the aldehyde group of this compound can be protected by forming a hydrazone, for instance, by reacting it with N,N-dimethylhydrazine. This allows for selective reactions at the ketone carbonyl. The aldehyde can then be regenerated by hydrolysis, often under acidic conditions or through oxidative cleavage. While useful for derivatization, this is more of a protective strategy than a primary synthetic route to the parent aldehyde. researchgate.netjournalagent.com

Precursor Type Synthetic Sequence Key Advantages
Enaminone 1. Reaction of 3',4'-dimethylacetophenone with DMFDMA. 2. Mild acidic hydrolysis of the resulting enaminone.Often provides stable, crystalline intermediates; High yields. nih.gov
Hydrazone Utilized as a protecting group for the aldehyde or formed via reactions like the Japp-Klingemann.Allows for selective modification of other parts of the molecule.

Catalytic Strategies in the Preparation of this compound

Catalytic methods provide powerful tools for the construction of complex molecules from simpler precursors, often with high atom economy and functional group tolerance. For the synthesis of this compound, catalytic strategies can be employed to efficiently form the key carbon-carbon bonds and introduce the required carbonyl functionalities.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. For the synthesis of this compound, these methods are particularly relevant for constructing the bond between the 3,4-dimethylphenyl ring and the three-carbon propanal backbone.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming aryl-carbon bonds. pitt.edu Reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Kumada (using Grignard reagents) couplings could be envisioned for this purpose. researchgate.neticmpp.ro In a hypothetical Suzuki-Miyaura coupling approach, a suitable 3,4-dimethylphenylboronic acid could be coupled with a three-carbon electrophile containing a protected aldehyde or a precursor functionality. The choice of ligands, often bulky, electron-rich phosphines, is crucial for achieving high catalytic activity. icmpp.ro

Another powerful strategy involves the direct C-H activation of the 3,4-dimethylxylene precursor, followed by coupling with a suitable three-carbon partner. This approach is highly atom-economical as it avoids the pre-functionalization of the aromatic ring. mdpi.com Rhodium and palladium complexes are often employed for such transformations, which can proceed via oxidative addition and reductive elimination pathways. nih.gov

The Stille coupling, which utilizes organotin reagents, and the Hiyama coupling, employing organosilicon compounds, also represent viable transition metal-catalyzed pathways for the crucial C-C bond formation step. mdpi.com The general catalytic cycle for these cross-coupling reactions typically involves oxidative addition of an aryl halide to the low-valent metal center, transmetalation with the organometallic nucleophile, and reductive elimination to yield the coupled product and regenerate the catalyst.

Below is a table summarizing various transition metal-catalyzed C-C bond-forming reactions that could be adapted for the synthesis of precursors to this compound.

Reaction Name Catalyst/Metal Aryl Source Coupling Partner Key Features
Suzuki-Miyaura CouplingPalladium3,4-Dimethylphenylboronic acidHalogenated propanal precursorMild reaction conditions, high functional group tolerance.
Negishi CouplingPalladium or Nickel3,4-Dimethylphenylzinc halideHalogenated propanal precursorHigh reactivity of organozinc reagents. researchgate.net
Kumada CouplingPalladium or Nickel3,4-Dimethylphenylmagnesium halideHalogenated propanal precursorHighly reactive Grignard reagents, suitable for unreactive halides. icmpp.ro
Heck ReactionPalladium3,4-Dimethylphenyl halideAcrolein or related alkeneDirect arylation of an alkene, forms a C=C bond that can be further functionalized. mdpi.com
C-H Activation/CouplingRhodium, Palladium3,4-DimethylxyleneFunctionalized three-carbon unitHigh atom economy, avoids pre-functionalization of the arene. mdpi.com

Organocatalysis has emerged as a powerful alternative and complement to metal-based catalysis, utilizing small organic molecules to accelerate chemical reactions. For the synthesis of carbonyl compounds like this compound, organocatalytic methods can offer unique selectivity and milder reaction conditions.

One potential organocatalytic approach involves the functionalization of a pre-formed carbonyl compound. For instance, an enamine-based catalytic cycle, often employing proline or its derivatives, could be used to asymmetrically introduce a functionalized three-carbon unit to an appropriate electrophile. While this is more commonly applied in the context of α-functionalization, related strategies could be devised.

The Baylis-Hillman reaction, catalyzed by nucleophilic amines such as DABCO, forms a C-C bond between an aldehyde and an activated alkene. nih.gov One could envision a scenario where 3,4-dimethylbenzaldehyde (B1206508) is reacted with an appropriate activated alkene under Baylis-Hillman conditions to generate a precursor that can be subsequently converted to the target β-ketoaldehyde.

Furthermore, N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts that can mediate a variety of transformations, including the Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor. researchgate.net This could be a viable strategy for constructing the carbon skeleton of this compound. A plausible route would involve the NHC-catalyzed reaction of 3,4-dimethylbenzaldehyde with a suitable Michael acceptor that can be later transformed into the desired 3-oxopropanal.

The table below outlines some organocatalytic reactions that could be conceptually applied to the synthesis of this compound or its precursors.

Reaction Type Catalyst Proposed Reactants Potential Intermediate Key Features
Stetter ReactionN-Heterocyclic Carbene (NHC)3,4-Dimethylbenzaldehyde, Methyl vinyl ketone1-(3,4-Dimethylphenyl)butane-1,4-dioneForms a 1,4-dicarbonyl compound which could be a precursor. researchgate.net
Baylis-Hillman ReactionDABCO, Quinuclidine3,4-Dimethylbenzaldehyde, Acrolein2-(Hydroxy(3,4-dimethylphenyl)methyl)acrylaldehydeCreates a functionalized allylic alcohol that can be isomerized. nih.gov
Enamine CatalysisProline or derivativesA 3,4-dimethylphenyl-containing ketone/aldehydeFunctionalized carbonyl compoundCan be used for asymmetric C-C bond formation.

Investigation of Chemical Reactivity and Transformations of 3 3,4 Dimethylphenyl 3 Oxopropanal

Keto-Enol Tautomerism Studies

Like other 1,3-dicarbonyl compounds, 3-(3,4-Dimethylphenyl)-3-oxopropanal exists in a dynamic equilibrium between its keto and enol tautomeric forms. libretexts.org This equilibrium is fundamental to its reactivity, as the enol form possesses distinct nucleophilic characteristics. The interconversion between these tautomers is typically slow in neutral media but can be readily catalyzed by acids or bases. libretexts.orgkhanacademy.org

Mechanistic Pathways of Tautomerization under Acidic and Basic Conditions

The tautomerization of this compound follows well-established mechanistic pathways under both acidic and basic catalysis.

Acid-Catalyzed Tautomerism: Under acidic conditions, the process involves two key proton transfer steps. chemistrysteps.com

Protonation: The reaction is initiated by the protonation of the most basic site, the ketonic carbonyl oxygen, by an acid catalyst (H-A). This step forms a resonance-stabilized oxonium ion, which increases the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups).

Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst (A⁻), removes an α-hydrogen. libretexts.org This is followed by the collapse of the electron pair to form a carbon-carbon double bond, and the simultaneous movement of the pi electrons from the protonated carbonyl onto the oxygen atom. This results in the formation of the enol tautomer and regeneration of the acid catalyst. libretexts.orgchemistrysteps.com

The reverse process, from enol to keto, begins with the protonation of the α-carbon of the double bond, followed by deprotonation of the hydroxyl group to restore the ketone. libretexts.org

Base-Catalyzed Tautomerism: In the presence of a base, the mechanism proceeds through the formation of a resonance-stabilized enolate anion. libretexts.org

Deprotonation: A base (B:) removes one of the acidic α-hydrogens, creating an enolate ion. youtube.com This enolate is stabilized by delocalization of the negative charge across the oxygen atom of the ketone and the α-carbon. The pKa of α-hydrogens in aldehydes and ketones typically ranges from 16-21, making them susceptible to deprotonation by suitable bases. libretexts.org

Protonation: The enolate anion is then protonated on the oxygen atom by a proton source, typically the conjugate acid of the base (H-B⁺) or a solvent molecule like water, to yield the enol form. libretexts.org

The conversion from the enol back to the keto form under basic conditions involves the deprotonation of the enol's hydroxyl group to form the enolate, followed by protonation at the α-carbon. libretexts.org

Computational and Experimental Determination of Tautomeric Equilibrium Constants

The position of the keto-enol equilibrium is defined by the equilibrium constant, Keq = [enol]/[keto]. This constant can be determined through both experimental techniques and computational modeling.

Experimental Determination: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and common method for quantifying the ratio of keto and enol tautomers in solution. asu.edu The proton (¹H) NMR spectrum typically shows distinct signals for the protons of each tautomer because the rate of interconversion is slow on the NMR timescale. asu.eduthermofisher.com For this compound, one could integrate the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form to calculate their relative concentrations. thermofisher.com The equilibrium constant and the percentage of the enol form can then be calculated from these integrations. cdnsciencepub.com

Computational Determination: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the relative stabilities of tautomers. nih.gov By calculating the Gibbs free energies (ΔG) of both the keto and enol forms of this compound, the equilibrium constant can be estimated using the equation ΔG° = -RTln(Keq). These calculations can also model the influence of different solvents on the equilibrium position. nih.gov

Table 1: Representative Data for Keto-Enol Equilibrium of a β-Keto Aldehyde in Various Solvents at 25°C
SolventDielectric Constant (ε)% Enol (Experimental)Keq ([enol]/[keto])ΔG° (kJ/mol)
Hexane1.99519.0-7.3
Chloroform (CDCl₃)4.8887.33-4.9
Acetone20.7753.0-2.7
Dimethyl Sulfoxide (DMSO)46.7621.63-1.2
Water80.1150.18+4.3

Note: Data are representative for a generic β-dicarbonyl and illustrate solvent effects. Specific values for this compound would require direct experimental measurement.

Nucleophilic Addition Reactions

The β-keto aldehyde system of this compound presents two primary electrophilic sites for nucleophilic attack: the aldehyde carbonyl carbon and the ketone carbonyl carbon. Generally, aldehydes are significantly more reactive toward nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgfiveable.me

Regioselectivity in 1,2- versus 1,4-Conjugate Additions to the β-Keto Aldehyde System

When considering the enol or enolate form, the system behaves as a conjugated α,β-unsaturated carbonyl compound. This opens up the possibility of two modes of nucleophilic addition:

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic aldehyde carbonyl carbon directly. This is a common pathway for strong, "hard" nucleophiles like Grignard reagents or organolithium compounds. This type of reaction is often irreversible and kinetically controlled, meaning it is the faster reaction pathway. libretexts.orgmasterorganicchemistry.com

1,4-Addition (Conjugate Addition or Michael Addition): The nucleophile attacks the β-carbon of the conjugated system. This pathway is typical for "soft" nucleophiles such as cuprates, enamines, or stabilized enolates. The initial attack forms a new enolate, which is then protonated to give the final product. 1,4-addition reactions are often reversible and thermodynamically controlled, leading to the more stable product. masterorganicchemistry.com

The choice between 1,2- and 1,4-addition is governed by a balance of factors including the nature of the nucleophile, reaction temperature, and the presence of Lewis acids. Low temperatures favor the faster, kinetically controlled 1,2-product, while higher temperatures allow for equilibrium to be established, favoring the more stable, thermodynamically controlled 1,4-product. libretexts.orgmasterorganicchemistry.com

Table 2: Regioselectivity of Nucleophiles with α,β-Unsaturated Carbonyls
Nucleophile TypeExamplesPredominant Mode of AdditionControlling Factor
"Hard" NucleophilesRMgX, RLi, LiAlH₄1,2-AdditionKinetic Control
"Soft" NucleophilesR₂CuLi, Amines, Enolates, Thiols1,4-AdditionThermodynamic Control
BorderlineCyanide (CN⁻)Variable (depends on conditions)Mixed Control

Stereochemical Aspects and Diastereoselective/Enantioselective Approaches

Nucleophilic addition to the aldehyde group of this compound has significant stereochemical implications.

Formation of a New Stereocenter: The aldehyde carbonyl carbon is prochiral. Nucleophilic attack converts this sp²-hybridized carbon to an sp³-hybridized carbon, creating a new stereocenter. libretexts.org In the absence of any chiral influence, the nucleophile can attack from either face of the trigonal planar carbonyl group, resulting in a racemic mixture of the two possible enantiomers.

Diastereoselectivity and Enantioselectivity: Achieving stereocontrol in these additions is a key objective in organic synthesis.

Substrate Control: If a stereocenter already exists within the nucleophile or the aldehyde (which is not the case for the parent compound), it can direct the attack to one face, leading to diastereoselectivity.

Reagent Control: The use of chiral nucleophiles or chiral reducing agents can lead to the formation of one enantiomer in excess.

Catalyst Control: The most sophisticated approach involves using a chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) to create a chiral environment around the aldehyde. diva-portal.org The catalyst complexes with the carbonyl group, effectively blocking one face and directing the incoming nucleophile to the other, leading to high enantioselectivity. diva-portal.org This approach allows for the generation of optically active products from achiral starting materials.

Reactions with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to attack by a variety of nucleophiles. The aldehyde carbonyl is generally more reactive towards nucleophilic attack than the ketone carbonyl due to less steric hindrance and greater polarization.

Carbon Nucleophiles: Organometallic reagents such as Grignard reagents and organolithium compounds are expected to add to the carbonyl groups. Selective addition to the more reactive aldehyde carbonyl can be achieved under controlled conditions.

Nitrogen Nucleophiles: Primary and secondary amines, hydrazines, and hydroxylamines readily react with the carbonyl groups to form imines, hydrazones, and oximes, respectively. These reactions are often the initial step in the synthesis of nitrogen-containing heterocycles. For instance, the reaction with hydrazine (B178648) derivatives is a classical route to pyrazoles.

Oxygen Nucleophiles: Alcohols can add to the aldehyde group to form hemiacetals and acetals, which can serve as protecting groups during multi-step syntheses.

Sulfur Nucleophiles: Thiols can react in a similar manner to alcohols to form thioacetals, which are also useful as protecting groups and have distinct reactivity.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Product Type
CarbonGrignard Reagent (e.g., CH₃MgBr)Secondary or Tertiary Alcohol
NitrogenHydrazine (H₂NNH₂)Hydrazone/Pyrazole
OxygenMethanol (CH₃OH)Hemiacetal/Acetal (B89532)
SulfurEthanethiol (CH₃CH₂SH)Thioacetal

Electrophilic Aromatic Substitution on the 3,4-Dimethylphenyl Ring

The 3,4-dimethylphenyl group in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups. These substituents direct incoming electrophiles to the ortho and para positions relative to themselves. The presence of the 3-oxopropanal substituent, which is deactivating, will also influence the position of substitution. The most likely positions for electrophilic attack are the 2, 5, and 6 positions of the aromatic ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific outcome of these reactions would depend on the reaction conditions and the nature of the electrophile.

Condensation and Cyclization Reactions

The presence of both carbonyl and activated methylene (B1212753) functionalities allows this compound to participate in a variety of condensation and cyclization reactions, which are fundamental in the synthesis of carbocyclic and heterocyclic frameworks.

Aldol (B89426) Condensation and Related Enamine-Catalyzed Reactions

The active methylene protons of this compound can be readily removed by a base to form an enolate, which can then act as a nucleophile in aldol-type reactions. Self-condensation can occur, as well as crossed-aldol condensations with other carbonyl compounds. Enamine catalysis, a milder alternative to base-catalyzed aldol reactions, can also be employed. In this approach, the aldehyde functionality can react with a secondary amine to form an enamine, which then participates in subsequent carbon-carbon bond-forming reactions.

Intramolecular and Intermolecular Cyclizations Leading to Heterocyclic Frameworks

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The 1,3-dicarbonyl moiety is a key structural feature that enables the construction of various five- and six-membered rings. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Similarly, condensation with ureas or thioureas can provide pyrimidine (B1678525) or thiopyrimidine derivatives. These reactions are often driven by the formation of a stable aromatic heterocyclic ring.

Michael Addition Processes Utilizing Enolate Intermediates

The enolate derived from this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction, known as the Michael addition, is a powerful tool for the formation of carbon-carbon bonds and the construction of more complex molecular frameworks. The resulting 1,5-dicarbonyl compound can then undergo further transformations, such as intramolecular aldol condensation to form cyclic products in a Robinson annulation type sequence.

Oxidation and Reduction Chemistry of the Carbonyl Functions

The aldehyde and ketone functionalities in this compound can undergo a range of oxidation and reduction reactions.

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents such as Tollens' reagent or Fehling's solution. Stronger oxidizing agents would likely oxidize both the aldehyde and potentially the methyl groups on the aromatic ring.

Reduction: Both the aldehyde and ketone carbonyls can be reduced to the corresponding alcohols. Selective reduction of the more reactive aldehyde can be achieved using mild reducing agents like sodium borohydride (B1222165) at low temperatures. More powerful reducing agents, such as lithium aluminum hydride, would reduce both carbonyl groups. Catalytic hydrogenation can also be employed to reduce the carbonyl groups and potentially the aromatic ring under more forcing conditions.

The following table provides a summary of the expected products from the oxidation and reduction of this compound.

Reaction TypeReagentExpected Product
Selective OxidationTollens' Reagent (Ag(NH₃)₂⁺)3-(3,4-Dimethylphenyl)-3-oxopropanoic acid
Selective ReductionSodium Borohydride (NaBH₄)3-(3,4-Dimethylphenyl)-3-hydroxypropan-1-ol
Full ReductionLithium Aluminum Hydride (LiAlH₄)3-(3,4-Dimethylphenyl)propane-1,3-diol

Advanced Spectroscopic Characterization for Structural Elucidation of 3 3,4 Dimethylphenyl 3 Oxopropanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 3-(3,4-Dimethylphenyl)-3-oxopropanal, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to assemble the complete structural puzzle.

The ¹H NMR spectrum is critical for identifying the types of protons and their connectivity. In the case of this compound, the analysis focuses on the characteristic signals of the aldehyde and the adjacent methylene (B1212753) protons, which are key features of the β-ketoaldehyde moiety.

The aldehyde proton (CHO) of the keto tautomer is expected to resonate in the highly deshielded region of the spectrum, typically between δ 9.0 and 10.0 ppm. oregonstate.edu This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen. This proton signal would appear as a triplet due to scalar coupling with the two neighboring methylene protons.

The methylene protons (-CH₂-), situated between two electron-withdrawing carbonyl groups, are also significantly deshielded and are expected to appear at a chemical shift of approximately δ 3.5-4.0 ppm. This signal would be a doublet, resulting from coupling to the adjacent aldehyde proton.

However, β-ketoaldehydes predominantly exist as their enol tautomers. In the enol form, the spectrum would instead show two coupled vinyl protons. The proton alpha to the ketone (C2-H) would appear around δ 6.0-6.5 ppm as a doublet, and the proton beta to the ketone (C3-H, formerly the aldehyde proton) would be found further downfield around δ 7.5-8.0 ppm, also as a doublet. The enolic hydroxyl proton (-OH) often appears as a very broad signal at a far downfield chemical shift (δ 12-16 ppm) due to strong intramolecular hydrogen bonding with the ketone oxygen.

The aromatic protons of the 3,4-dimethylphenyl group typically resonate between δ 7.0 and 8.0 ppm. Specifically, one would expect a singlet for the proton at the C2' position, a doublet for the proton at the C6' position, and a doublet for the proton at the C5' position. The two methyl groups on the aromatic ring would appear as distinct singlets in the upfield region, around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (ppm) - Keto FormPredicted Multiplicity - Keto FormPredicted Chemical Shift (ppm) - Enol FormPredicted Multiplicity - Enol Form
CHO (Aldehyde)~9.8Triplet (t)--
CH₂ (Methylene)~3.8Doublet (d)--
=CH-CO (Vinyl Hα)--~6.3Doublet (d)
=CH-OH (Vinyl Hβ)--~7.8Doublet (d)
Ar-H (Aromatic)~7.3-7.8Multiplet (m)~7.3-7.8Multiplet (m)
Ar-CH₃ (Methyl)~2.3Singlet (s)~2.3Singlet (s)
Enol-OH--~14.5Broad Singlet (br s)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the carbonyl carbons are the most downfield signals. The aldehyde carbonyl carbon is typically found in the range of δ 190-200 ppm, while the ketone carbonyl carbon resonates slightly further downfield, between δ 195-215 ppm. libretexts.orgreddit.comwisc.edu The aromatic carbons produce a cluster of signals in the δ 125-150 ppm region. libretexts.org The quaternary carbons of the ring—those substituted with the acyl group and the methyl groups—can be distinguished from the protonated carbons. The carbon atom attached to the carbonyl group (C1') is expected around δ 135-140 ppm.

The methylene carbon, being alpha to two carbonyls in the keto form, would have a chemical shift in the range of δ 45-55 ppm. In the enol form, this carbon becomes part of a double bond (C2) and would shift downfield to δ 95-105 ppm. The terminal carbon (C3) would also appear in the vinyl region. The two aromatic methyl carbons would give rise to signals in the upfield region of the spectrum, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm) - Keto FormPredicted Chemical Shift (ppm) - Enol Form
C=O (Ketone)~198~196
CHO (Aldehyde)~201-
CH₂ (Methylene)~50-
=CH-CO (Vinyl Cα)-~100
=CH-OH (Vinyl Cβ)-~160
Ar-C (Quaternary)~135-145~135-145
Ar-C (Tertiary)~128-132~128-132
Ar-CH₃ (Methyl)~21~21

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This H-H correlation experiment identifies protons that are coupled to each other. For the keto form of this compound, a key cross-peak would be observed between the aldehyde proton (δ ~9.8 ppm) and the methylene protons (δ ~3.8 ppm). u-szeged.huwestmont.edu For the enol form, a cross-peak would connect the two vinyl protons. Correlations between the coupled aromatic protons would also be visible, helping to assign their specific positions on the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. ipb.pt It would show correlations between the aldehyde proton and the aldehyde carbon, the methylene protons and the methylene carbon, the aromatic protons and their respective aromatic carbons, and the methyl protons and their methyl carbons. This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. ipb.pt HMBC is crucial for connecting the different fragments of the molecule. Key correlations for this compound would include:

From the methylene protons (keto form) to both the ketone and aldehyde carbonyl carbons, as well as to the C1' carbon of the aromatic ring.

From the aromatic protons (H-2' and H-6') to the ketone carbonyl carbon.

From the vinyl protons (enol form) to the ketone carbonyl carbon and to the C1' aromatic carbon.

From the methyl protons to their attached quaternary aromatic carbons and the adjacent tertiary aromatic carbons.

These 2D NMR experiments, when used in combination, allow for the complete and confident structural elucidation of this compound and its derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The most prominent features in the IR spectrum of this compound are the carbonyl (C=O) stretching absorptions. doi.org For the keto tautomer, two distinct C=O stretching bands would be expected.

Aryl Ketone C=O Stretch: The ketone carbonyl is conjugated to the 3,4-dimethylphenyl ring. This conjugation delocalizes the pi electrons, weakening the C=O double bond and lowering its stretching frequency. This absorption is expected to appear in the range of 1685-1700 cm⁻¹.

Aliphatic Aldehyde C=O Stretch: The aldehyde carbonyl is not conjugated and would therefore absorb at a higher frequency, typically in the range of 1720-1740 cm⁻¹.

For the enol tautomer, the presence of strong intramolecular hydrogen bonding between the enolic hydroxyl group and the ketone carbonyl oxygen significantly weakens the C=O bond. This results in a broad and shifted absorption band at a much lower frequency, typically around 1630-1650 cm⁻¹. The spectrum will likely show a combination of these bands, reflecting the keto-enol equilibrium.

A key diagnostic feature for the presence of an aldehyde group in the keto tautomer is the characteristic C-H stretching absorption of the aldehyde proton. This typically appears as a pair of weak to medium intensity bands. One band is found around 2800-2860 cm⁻¹, which can sometimes be obscured by other aliphatic C-H stretching bands. However, a second, more distinct band usually appears around 2700-2760 cm⁻¹. The presence of this second peak is strong evidence for an aldehyde functional group.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of organic molecules, including β-ketoaldehydes like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments, significant structural information can be deduced. The fragmentation patterns are predictable and characteristic of the functional groups present in the molecule.

Upon electron ionization, this compound (molecular weight: 176.21 g/mol ) forms a molecular ion ([M]•+) that is energetically unstable. This instability drives the ion to undergo fragmentation through various pathways to form more stable, smaller ions. The analysis of these pathways provides a roadmap to the molecule's original structure. For this particular compound, which contains both a ketone and an aldehyde carbonyl group adjacent to a methylene bridge and an aromatic ring, the primary fragmentation mechanisms are α-cleavage events.

α-Cleavage:

Alpha-cleavage is the characteristic fragmentation mechanism for carbonyl compounds. wikipedia.orgyoutube.com It involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group. youtube.com The molecular ion of this compound has two primary sites for α-cleavage relative to the ketone carbonyl group, leading to the formation of stable acylium ions.

Cleavage of the C-C bond between the ketone carbonyl and the dimethylphenyl ring: This cleavage results in the formation of a 3,4-dimethylphenyl radical and a stable [M-105]+ fragment, the 3-oxopropanal acylium ion, which would appear at an m/z of 71.

Cleavage of the C-C bond between the ketone carbonyl and the adjacent methylene group: This is often the most favorable pathway as it leads to the formation of a highly stable, resonance-stabilized 3,4-dimethylbenzoyl cation. ochemacademy.com This fragmentation involves the loss of a formyl methyl radical (•CH2CHO) and produces a prominent peak at an m/z of 133. The stability of the resulting acylium ion, where the positive charge is delocalized into the aromatic ring, makes this a dominant fragmentation pathway.

The following interactive table summarizes the predicted major fragments resulting from α-cleavage of this compound.

Fragmentation Pathway Lost Fragment Formula of Lost Fragment Mass of Lost Fragment (Da) Observed Fragment Ion Formula of Observed Ion Predicted m/z Notes
α-Cleavage (Path 1)3,4-Dimethylphenyl radicalC₈H₉•1053-Oxopropanal acylium ion[C₃H₃O₂]⁺71Less favored pathway.
α-Cleavage (Path 2)Formyl methyl radical•CH₂CHO433,4-Dimethylbenzoyl cation[C₉H₉O]⁺133Highly favored due to resonance stabilization.

McLafferty Rearrangement:

The McLafferty rearrangement is another significant fragmentation pathway for carbonyl compounds, but it has specific structural requirements. wikipedia.orgchemistrylearner.com The reaction involves the transfer of a hydrogen atom from the γ-position (the third atom away from the carbonyl group) to the carbonyl oxygen via a six-membered ring transition state, followed by the cleavage of the bond between the α- and β-carbons. youtube.com

In the structure of this compound (3,4-(CH₃)₂-C₆H₃-CO-CH₂-CHO), neither the ketone nor the aldehyde carbonyl group has an aliphatic chain containing a γ-hydrogen. The chain terminating in the aldehyde group is too short, and the other side is an aromatic ring which does not participate in this type of rearrangement. Therefore, a classic McLafferty rearrangement is not an expected fragmentation pathway for the molecular ion of this compound. chemistrylearner.com The absence of a corresponding fragment peak in the mass spectrum can help confirm the structural arrangement of the compound.

X-ray Crystallography for Definitive Solid-State Structure Determination (applicable to crystalline derivatives)

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.org While the parent compound this compound may be difficult to crystallize, its derivatives—often synthesized for further chemical studies or as part of drug discovery processes—can frequently be obtained as high-quality single crystals suitable for analysis. epa.govresearchgate.net

This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. nih.gov For derivatives of this compound, X-ray crystallography can reveal several key structural features:

Tautomeric Form: β-ketoaldehydes can exist in keto-enol tautomeric forms. X-ray diffraction analysis of a solid derivative would definitively identify which tautomer is present in the crystal lattice.

Molecular Conformation: It can precisely determine the conformation of the molecule, including the dihedral angle between the plane of the 3,4-dimethylphenyl ring and the carbonyl group. This information is crucial for understanding steric and electronic effects within the molecule.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice. This includes identifying and characterizing non-covalent interactions such as hydrogen bonds, π-π stacking between aromatic rings, and van der Waals forces, which govern the material's bulk properties. spast.org

The result of an X-ray crystallographic study is a detailed structural model and a set of crystallographic data. The table below presents a hypothetical but representative set of crystallographic data for a crystalline derivative of this compound, illustrating the type of information obtained from the analysis.

Parameter Value
Chemical FormulaC₁₈H₁₇N₃O₂
Formula Weight ( g/mol )319.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.148 (2)
b (Å)10.456 (2)
c (Å)16.440 (3)
α (°)90
β (°)104.69 (1)
γ (°)90
Volume (ų)2020.0 (6)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.228
R-factor (%)3.79

This table is a representative example based on typical data for organic crystalline compounds and does not correspond to a specific measured derivative of this compound.

Such definitive structural data from X-ray crystallography is invaluable for validating molecular modeling studies, understanding structure-activity relationships, and guiding further chemical synthesis and material design.

Theoretical and Computational Studies of 3 3,4 Dimethylphenyl 3 Oxopropanal

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to predict the most stable arrangement of atoms, known as the equilibrium geometry. nih.govnrel.gov For 3-(3,4-dimethylphenyl)-3-oxopropanal, these calculations would involve optimizing the molecular structure to find the minimum energy conformation.

The process begins with an initial guess of the geometry, which is then iteratively refined by the software to minimize the forces on each atom. A popular and reliable functional for such calculations is B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. materialsciencejournal.orgresearchgate.net The outcome of these calculations is a detailed set of geometric parameters, including bond lengths, bond angles, and dihedral angles that define the molecule's shape. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Keto Tautomer) calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Bond/Angle Calculated Value
Bond Length C=O (ketone) 1.22 Å
C=O (aldehyde) 1.21 Å
C-C (keto-aldehyde) 1.52 Å
C-C (phenyl-keto) 1.49 Å
Bond Angle C-C-C (keto-aldehyde) 118.5°
O=C-C (phenyl-keto) 121.0°

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Energy Profiles and Transition States for Key Reactions

Computational Analysis of Tautomerism Energetics and Interconversion Barriers

A key feature of this compound is its potential for keto-enol tautomerism. This compound can exist in equilibrium between its diketo form and several enol forms. Computational chemistry is an excellent tool for investigating the thermodynamics and kinetics of this tautomerization. orientjchem.orgresearchgate.net

By calculating the total electronic energy of each tautomer, their relative stabilities can be determined. The tautomer with the lowest energy is the most stable and will be the predominant form at equilibrium. Furthermore, the energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure on the potential energy surface. researchgate.net This barrier height provides insight into the rate at which the tautomers interconvert. orientjchem.org Factors such as intramolecular hydrogen bonding in the enol form can significantly influence its stability. researchgate.net Solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM) to understand how the equilibrium shifts in different environments. orientjchem.org

Table 2: Hypothetical Relative Energies and Interconversion Barrier for Keto-Enol Tautomerism of this compound in the Gas Phase.

Species Relative Energy (kcal/mol)
Diketo Tautomer 0.00 (Reference)
Enol Tautomer 1 -2.5
Enol Tautomer 2 -1.8

Note: The data in this table is illustrative. Negative relative energies indicate greater stability compared to the diketo form. The transition state energy represents the activation barrier for the tautomerization.

Mechanistic Investigations of Catalyzed Transformations and Selectivity

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including those catalyzed by acids, bases, or metal complexes. nih.gov For a molecule like this compound, which can participate in various transformations such as aldol (B89426) reactions, condensations, or arylations, DFT calculations can map out the entire reaction pathway. nih.gov

A mechanistic investigation involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. By calculating the energies of these species, a potential energy surface can be constructed. The activation energy for each step, determined by the energy difference between the reactant and the transition state, reveals the rate-determining step of the reaction. This detailed energetic information helps in understanding why a particular catalyst is effective and how it influences the chemo-, regio-, and stereoselectivity of a reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that, when compared with experimental data, can confirm the proposed molecular structure. materialsciencejournal.org

Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed. These calculations identify the normal modes of vibration of the molecule. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ) for Selected Carbon Atoms in this compound.

Carbon Atom Calculated δ (ppm) Experimental δ (ppm)
C=O (ketone) 198.5 197.2
C=O (aldehyde) 201.0 200.1
CH₂ 45.2 44.8

Note: The data in this table is for illustrative purposes to show the typical agreement between calculated and experimental values.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.in The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

The energy of the HOMO, the energy of the LUMO, and the HOMO-LUMO energy gap (ΔE) are important reactivity descriptors. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. nih.gov These parameters can be readily calculated using DFT. Additionally, a Molecular Electrostatic Potential (MESP) map can be generated to visualize the electron density distribution and identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). bhu.ac.in

Table 4: Hypothetical Electronic Properties and Reactivity Descriptors for this compound.

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap (ΔE) 4.4 eV
Ionization Potential 6.5 eV
Electron Affinity 2.1 eV
Chemical Hardness 2.2 eV

Note: The data in this table is illustrative and represents typical values for organic molecules of this type.

Synthetic Utility and Applications in Complex Organic Synthesis

Role as a Key Building Block for Polyfunctional Organic Molecules

The bifunctional nature of 3-(3,4-Dimethylphenyl)-3-oxopropanal, possessing both an aldehyde and a ketone group, makes it an excellent starting material for the synthesis of a wide array of polyfunctionalized organic molecules. The presence of these two distinct carbonyl groups allows for selective reactions, enabling the stepwise construction of complex molecular architectures.

Research has demonstrated the utility of analogous structures in the synthesis of various heterocyclic compounds. For instance, derivatives of this compound, such as 2-(3,4-Dimethylphenyl-3-(3,4-dimethyl)benzoyl) propanoic acid, have been utilized as precursors in the synthesis of pyridazinones, triazolopyridazines, oxazinones, and furanones. These heterocyclic systems are of significant interest due to their potential biological activities. The synthesis of these compounds often involves the reaction of the β-keto acid derivative with hydrazines or hydroxylamine (B1172632) hydrochloride, highlighting the role of the core structure in forming diverse heterocyclic rings.

The reactivity of the aldehyde and ketone functionalities can be exploited in various condensation and cyclization reactions. For example, the aldehyde can readily participate in reactions with nucleophiles, while the ketone can be involved in aldol-type reactions or serve as a handle for further functionalization. This dual reactivity is paramount to its utility as a building block for molecules with multiple functional groups and complex stereochemistry.

Development of New Synthetic Pathways Utilizing this compound as a Precursor

The unique chemical properties of this compound make it an attractive starting point for the development of novel synthetic pathways. Its ability to undergo a variety of chemical transformations allows for the exploration of new routes to valuable chemical entities.

One area of interest is the use of this compound in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. The diverse reactivity of this compound makes it a suitable candidate for designing new MCRs to rapidly generate molecular complexity. For instance, it can potentially react with an amine and a nucleophile in a Mannich-type reaction, or with an active methylene (B1212753) compound and a nitrogen source to form various heterocyclic scaffolds.

Furthermore, derivatives of this compound have been explored in the synthesis of novel antibacterial agents. A study on 3-(4-halophenyl)-3-oxopropanal derivatives revealed that modifications of the core structure could lead to compounds with significant antibacterial activity. nih.gov This suggests that this compound could serve as a valuable precursor for the development of new therapeutics through the strategic design of synthetic pathways that modify its core structure.

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology that aims to create libraries of structurally diverse small molecules. rsc.orgcornell.edu The goal of DOS is to explore a wide range of chemical space to identify compounds with novel biological activities. rsc.org this compound, with its multiple reactive sites, is a promising scaffold for DOS.

Starting from this single precursor, a multitude of distinct molecular skeletons can be generated through various synthetic transformations. For example, the aldehyde functionality can be used as a branching point for the introduction of different substituents via reactions such as Wittig olefination or reductive amination. The ketone group can be transformed into various functional groups or used as an anchor point for solid-phase synthesis in the creation of combinatorial libraries.

Combinatorial chemistry often employs a split-and-mix strategy to rapidly generate large numbers of compounds. nih.gov The reactivity of this compound allows for its incorporation into such synthetic schemes. By reacting the aldehyde or ketone with different sets of building blocks in a combinatorial fashion, a large library of related but structurally diverse molecules can be efficiently synthesized. These libraries can then be screened for biological activity, potentially leading to the discovery of new drug candidates or chemical probes.

Below is a hypothetical table illustrating how this compound could be used in a diversity-oriented synthesis approach to generate a library of compounds.

Reaction Type Reagent for Aldehyde Reagent for Ketone Resulting Scaffold
Reductive Amination / Aldol (B89426) CondensationAmine AActive Methylene BSubstituted Piperidone
Wittig Reaction / Grignard AdditionPhosphonium Ylide CGrignard Reagent DUnsaturated Alcohol
Knoevenagel Condensation / Hantzsch ReactionMalononitrileEthyl Acetoacetate, Ammonium AcetateDihydropyridine Derivative

Stereoselective Transformations Involving this compound

The creation of chiral molecules with specific three-dimensional arrangements of atoms is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. Stereoselective transformations of this compound can lead to the synthesis of enantiomerically pure compounds with potentially enhanced biological activity.

The prochiral center adjacent to the ketone and aldehyde groups in this compound makes it a suitable substrate for various stereoselective reactions. For example, asymmetric reduction of the ketone can lead to the formation of chiral alcohols, while asymmetric aldol or Michael reactions at the α-position can generate new stereocenters with high enantiomeric excess.

Asymmetric Catalysis in Reactions of β-Keto Aldehydes

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, and organocatalysis has emerged as a particularly attractive approach. Chiral amines, amino acids, and their derivatives can be used to catalyze a variety of asymmetric transformations of β-keto aldehydes.

In the context of this compound, a chiral secondary amine catalyst could be used to form a chiral enamine intermediate. This enamine can then react with various electrophiles in a stereocontrolled manner. For example, an asymmetric Michael addition of the enamine to a nitroalkene would result in the formation of a product with two new stereocenters. Similarly, an asymmetric Mannich reaction with an imine would yield a chiral β-amino aldehyde.

The choice of catalyst and reaction conditions is crucial for achieving high levels of stereoselectivity. The table below provides a general overview of the types of asymmetric reactions applicable to β-keto aldehydes and the typical classes of organocatalysts employed.

Asymmetric Reaction Catalyst Type Potential Product from this compound
Michael AdditionChiral secondary amine (e.g., prolinol derivatives)Chiral γ-nitro-β-keto aldehyde
Mannich ReactionChiral diamine or amino acidChiral γ-amino-β-keto aldehyde
Aldol ReactionChiral amino acid (e.g., proline)Chiral β-hydroxy-α-(hydroxymethyl)-β-keto aldehyde
α-AminationChiral primary amineChiral α-amino-β-keto aldehyde

The development of new and more efficient chiral catalysts for these transformations is an active area of research. The application of such catalysts to substrates like this compound holds significant promise for the synthesis of novel and biologically active chiral molecules.

Future Research Directions and Unexplored Avenues for 3 3,4 Dimethylphenyl 3 Oxopropanal

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to valuable chemical entities is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable methods for the synthesis of 3-(3,4-Dimethylphenyl)-3-oxopropanal, moving beyond traditional condensation reactions that often employ stoichiometric bases and volatile organic solvents.

Key areas for exploration include:

Catalyst-Free Reactions in Green Solvents: Inspired by multicomponent reactions of alkylglyoxals and 1,3-dicarbonyl compounds in water, investigations into the direct synthesis of this compound in aqueous media or other green solvents should be pursued.

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly approach. Research into enzymes such as lipases or engineered tryptophan synthase variants for the synthesis of β-dicarbonyl compounds could be extended to the target molecule. For instance, exploring the biocatalytic formylation of 3,4-dimethylacetophenone or the enzymatic oxidation of a suitable precursor alcohol presents a promising avenue.

Heterogeneous Catalysis: The application of solid catalysts, such as zeolites, in Knoevenagel-type condensations of glyceraldehyde acetonide with β-dicarbonyl compounds demonstrates the potential for recyclable and easily separable catalytic systems. Developing a solid acid or base catalyst for the direct condensation of 3,4-dimethylacetophenone with a formylating agent would be a significant advancement.

Synthesis from Renewable Feedstocks: A long-term goal should be the development of synthetic pathways that utilize renewable starting materials. While direct synthesis from biomass is challenging, exploring transformations of biomass-derived platform chemicals that could be elaborated to the target structure is a worthy endeavor. For example, methods for synthesizing β-ketoesters from fatty acids and Meldrum's acid could potentially be adapted.

MethodologyPotential Starting MaterialsKey AdvantagesRelevant Research Areas
Green Claisen Condensation3,4-Dimethylacetophenone, Ethyl formate (B1220265)Use of non-toxic solvents (e.g., water, ionic liquids), reduced waste, potential for catalyst recycling.Development of water-tolerant catalysts, microwave-assisted synthesis.
Sustainable Vilsmeier-Haack Reaction3,4-Dimethylacetophenone, Green formylating agentsAvoidance of hazardous reagents like POCl₃, solvent-free conditions.Use of solid-supported Vilsmeier reagents, catalytic Vilsmeier-Haack reactions.
Biocatalytic Synthesis3,4-Dimethylacetophenone, C1 sourceHigh selectivity (enantio- and regioselectivity), mild reaction conditions, biodegradable catalysts.Enzyme screening and engineering (e.g., carboxylases, formyltransferases).
Heterogeneous Catalysis3,4-Dimethylacetophenone, Formyl equivalentCatalyst recyclability, simplified product purification, suitability for continuous flow processes.Development of functionalized solid acids or bases (e.g., zeolites, metal oxides).

Exploration of Advanced Reactivity Patterns and Unprecedented Transformations

The dual reactivity of the aldehyde and ketone moieties, coupled with the activated methylene (B1212753) group, makes this compound a prime candidate for exploring novel and complex chemical transformations.

Future research should focus on:

Asymmetric Catalysis: The development of enantioselective reactions is crucial for the synthesis of chiral molecules. Future work could target the asymmetric reduction of the ketone, asymmetric additions to the aldehyde, or enantioselective reactions at the α-carbon. For instance, adapting synergistic chiral primary amine/Pd catalysis, which has been successful for the asymmetric α-allylic allenylation of β-ketocarbonyls, could lead to novel chiral allene-containing structures.

Multicomponent Reactions (MCRs): The use of this compound as a building block in MCRs could provide rapid access to complex heterocyclic scaffolds. Investigating its participation in reactions like the Hantzsch pyridine (B92270) synthesis or other novel MCRs could yield libraries of compounds with potential biological activity.

C-H Activation: Direct functionalization of the C-H bonds of the dimethylphenyl ring or the aliphatic backbone would represent a significant advance in synthetic efficiency. Exploring transition-metal catalyzed C-H activation strategies, such as the formal β-C-H arylation of aldehydes and ketones, could lead to the synthesis of highly functionalized derivatives.

Photocatalysis: The application of visible-light photoredox catalysis could unlock novel reactivity patterns. For example, exploring the photoredox-catalyzed β-arylation of the carbonyl group or photocatalytic cycloaddition reactions could lead to unprecedented molecular skeletons.

Domino and Cascade Reactions: The proximate reactive sites in this compound are ideally suited for designing domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies to continuous flow and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability.

Future research directions in this area include:

Continuous-Flow Synthesis: Developing a robust continuous-flow process for the synthesis of this compound would be a significant step towards its large-scale production. This could involve the use of packed-bed reactors with heterogeneous catalysts or microreactors for precise control over reaction parameters.

Automated Synthesis of Derivatives: Integrating the flow synthesis of the parent compound with subsequent in-line functionalization steps would enable the automated synthesis of a library of derivatives. This could be particularly useful for medicinal chemistry applications.

Microreactor Technology: The use of microreactors can offer superior control over mass and heat transfer, which is particularly beneficial for highly exothermic or fast reactions. Investigating the synthesis and transformations of this compound in microreactors could lead to improved yields and selectivities.

In-line Analysis and Optimization: Coupling flow reactors with in-line analytical techniques (e.g., NMR, IR, MS) would allow for real-time reaction monitoring and automated optimization of reaction conditions.

Flow Chemistry ApplicationKey AdvantagesPotential Research Focus
Synthesis of this compoundImproved safety, scalability, precise process control.Development of heterogeneous catalysts for packed-bed reactors, optimization of residence time and temperature.
Derivatization ReactionsRapid library synthesis, efficient screening of reaction conditions.Integration of multiple reaction steps in a continuous sequence, use of scavenger resins for in-line purification.
High-Throughput ExperimentationAccelerated discovery of new reactions and optimal conditions.Use of microfluidic platforms for parallel synthesis and screening.

Deeper Computational Insights into Complex Reaction Mechanisms and Catalysis

Computational chemistry provides a powerful tool for understanding reaction mechanisms, predicting reactivity, and designing new catalysts.

Future computational studies on this compound could focus on:

Tautomeric Equilibria: A detailed computational analysis of the keto-enol tautomerism of the compound, considering the influence of the 3,4-dimethylphenyl substituent and solvent effects.

Reaction Mechanisms: Elucidating the detailed mechanisms of novel transformations, including transition state analysis, to understand the origins of selectivity and reactivity.

Catalyst Design: Using computational modeling to design and optimize catalysts for specific transformations of this compound, such as predicting the binding affinity and activation energies for different catalyst-substrate complexes.

Predicting Spectroscopic Properties: Accurate prediction of spectroscopic data (e.g., NMR, IR) to aid in the characterization of novel derivatives and reaction intermediates.

Investigation of Organometallic Chemistry Involving the Compound

The ability of β-dicarbonyl compounds to act as ligands for a wide range of metals opens up a vast area of organometallic chemistry for exploration.

Future research could involve:

Synthesis of Novel Metal Complexes: The synthesis and characterization of coordination complexes of this compound with various transition metals and main group elements.

Catalytic Applications of Metal Complexes: Investigating the catalytic activity of these novel metal complexes in various organic transformations.

Study of Bonding and Electronic Structure: A detailed investigation of the bonding and electronic properties of the metal complexes to understand the influence of the 3,4-dimethylphenyl substituent on the coordination chemistry.

Organometallic Transformations: Exploring the reactivity of the coordinated this compound ligand, such as nucleophilic or electrophilic attack at different positions.

Design of Novel Catalytic Systems Tailored for this compound Transformations

The unique electronic and steric properties of this compound may require the development of specifically tailored catalytic systems to achieve high efficiency and selectivity.

Future research should focus on:

Organocatalysis: Designing and synthesizing novel chiral organocatalysts for enantioselective transformations of the compound.

Metal-Organic Frameworks (MOFs): Exploring the use of MOFs with tailored pore sizes and active sites as heterogeneous catalysts for reactions involving this compound.

Nanocatalysis: The use of metal nanoparticles as catalysts could offer unique reactivity and selectivity.

Biomimetic Catalysis: Developing catalytic systems that mimic the active sites of enzymes to achieve high selectivity in transformations of the target compound.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis, leading to the development of novel molecules with potential applications in materials science, agrochemicals, and pharmaceuticals.

Q & A

Advanced Research Question

  • DFT calculations : Gaussian09 or ORCA can model transition states for aldol additions or oxidations, identifying energy barriers .
  • Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., kinases) using the aldehyde as a reactive warhead .
  • Machine learning : QSAR models trained on similar β-keto-aldehydes predict regioselectivity in substitution reactions .

How can degradation products of this compound be identified and quantified?

Advanced Research Question

  • LC-MS/MS : Hyphenated techniques with C18 columns and ESI ionization detect dimers (m/z ~400) and oxidation products (e.g., carboxylic acids) .
  • Isotopic labeling : 13^{13}C-labeled aldehyde tracks degradation pathways via isotopic patterns in mass spectra .
  • Kinetic studies : Pseudo-first-order rate constants derived from Arrhenius plots (25–60°C) estimate shelf-life under ambient conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.